molecular formula C16H32O B14348750 12-tert-Butoxydodec-5-ene CAS No. 91524-81-1

12-tert-Butoxydodec-5-ene

Cat. No.: B14348750
CAS No.: 91524-81-1
M. Wt: 240.42 g/mol
InChI Key: WPSSULGSNPSWLU-UHFFFAOYSA-N
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Description

12-tert-Butoxydodec-5-ene: is an organic compound with the molecular formula C16H32O . It is characterized by the presence of a tert-butoxy group attached to the 12th carbon of a dodecene chain, with a double bond located at the 5th position. This compound is of interest in organic synthesis and various industrial applications due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 12-tert-Butoxydodec-5-ene typically involves the protection of hydroxyl groups using tert-butyl groups. One common method is the Williamson ether synthesis, where an alkoxide ion reacts with an alkyl halide. For example, tert-butyl alcohol can be deprotonated to form tert-butoxide, which then reacts with a suitable dodecene derivative to form the desired ether .

Industrial Production Methods: Industrial production of this compound may involve large-scale Williamson ether synthesis or other etherification processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperatures to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: 12-tert-Butoxydodec-5-ene can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 12-tert-Butoxydodec-5-ene involves its reactivity as an ether and an alkene. The double bond in the dodecene chain can participate in various addition reactions, while the tert-butoxy group can undergo nucleophilic substitution. These reactions are facilitated by the electron-donating nature of the tert-butoxy group, which stabilizes intermediates and transition states .

Comparison with Similar Compounds

Uniqueness: 12-tert-Butoxydodec-5-ene is unique due to the presence of both a tert-butoxy group and a double bond, which confer distinct reactivity and versatility in synthetic applications. Its ability to undergo a wide range of chemical reactions makes it valuable in various fields of research and industry .

Properties

CAS No.

91524-81-1

Molecular Formula

C16H32O

Molecular Weight

240.42 g/mol

IUPAC Name

12-[(2-methylpropan-2-yl)oxy]dodec-5-ene

InChI

InChI=1S/C16H32O/c1-5-6-7-8-9-10-11-12-13-14-15-17-16(2,3)4/h8-9H,5-7,10-15H2,1-4H3

InChI Key

WPSSULGSNPSWLU-UHFFFAOYSA-N

Canonical SMILES

CCCCC=CCCCCCCOC(C)(C)C

Origin of Product

United States

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